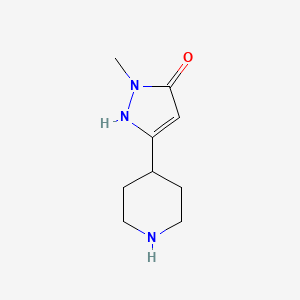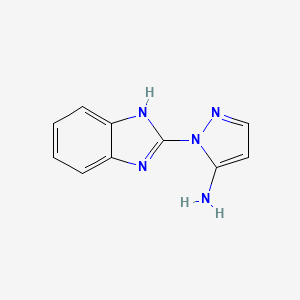![molecular formula C15H21N3 B11742243 benzyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742243.png)
benzyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine is an organic compound that features a benzyl group attached to a pyrazole ring, which is further substituted with a 2-methylpropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Alkylation: The pyrazole ring is then alkylated with 2-methylpropyl bromide in the presence of a base such as potassium carbonate.
Benzylation: The final step involves the benzylation of the alkylated pyrazole using benzyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Benzyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine can undergo oxidation reactions, typically forming corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed under basic conditions.
Major Products
Oxidation: Benzyl ketones or aldehydes.
Reduction: Benzylamines.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Materials Science:
Industry: The compound serves as an intermediate in the synthesis of various fine chemicals and agrochemicals.
Mécanisme D'action
The mechanism of action of benzyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, facilitating binding to active sites. The benzyl group enhances lipophilicity, aiding in membrane permeability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzylpyrazole: Lacks the 2-methylpropyl substitution, resulting in different pharmacokinetic properties.
2-Methylpropylpyrazole: Lacks the benzyl group, affecting its lipophilicity and binding affinity.
Benzylamine: Lacks the pyrazole ring, leading to different chemical reactivity and biological activity.
Uniqueness
Benzyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine is unique due to the combination of the benzyl group and the substituted pyrazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C15H21N3 |
|---|---|
Poids moléculaire |
243.35 g/mol |
Nom IUPAC |
N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C15H21N3/c1-13(2)11-18-12-15(10-17-18)9-16-8-14-6-4-3-5-7-14/h3-7,10,12-13,16H,8-9,11H2,1-2H3 |
Clé InChI |
IHKKJPPXFNQADK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1C=C(C=N1)CNCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11742167.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11742168.png)
![(2-methoxyethyl)({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742172.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11742175.png)
![[(1-propyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11742176.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742180.png)
![2-Hydroxyimino-5-[(2-pyrazol-1-ylphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B11742182.png)
![2-Amino-3-{[(thiophen-2-yl)methylidene]amino}but-2-enedinitrile](/img/structure/B11742185.png)



![2-(4-{[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11742219.png)

